6-Cyanouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

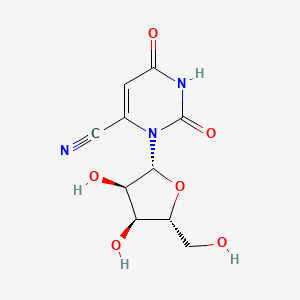

6-Cyanouridine is a useful research compound. Its molecular formula is C10H11N3O6 and its molecular weight is 269.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

ODCase Inhibition and Antiviral Research:

- ODCase Target Orotidine-5'-monophosphate decarboxylase (ODCase) has become a target for drug design, and 6-cyanouridine is a ligand of interest in this context .

- Antiviral Applications ODCase inhibitors, including derivatives of this compound, have demonstrated effectiveness against RNA viruses like pox and flaviviruses, including the West Nile virus .

- Transformation and Catalysis ODCase can transform 6-cyano-UMP into BMP, which indicates its catalytic promiscuity. This transformation involves non-covalent catalysis with strong electrostatic forces that disrupt the resonance in the 6-cyano-pyrimidine nucleic base .

Chemical Modifications and Synthesis:

- Nucleophilic Substitution 6-Cyanouracil derivatives can undergo direct nucleophilic substitution reactions with alkyl Grignard reagents in the presence of zinc(II) .

- Synthesis of 6-Alkylaminouridines this compound derivatives can be used in the synthesis of 6-alkylaminouridines via nucleophilic aromatic substitution .

Potential Biomedical Applications

Platinum Nanoparticles (PtNPs) and Melanogenesis:

- Modulation of Melanogenesis Platinum nanoparticles (PtNPs) have shown potential in treating uneven skin pigmentation, enhancing sunless tanning, and potentially restoring gray hair .

- Size-Dependent Effects Studies indicate that smaller PtNPs induce more extracellular melanin production while decreasing intracellular melanin, suggesting PtNPs can modulate melanogenesis .

- Non-Cytotoxicity Certain PtNPs, such as 2.4 nm citrate-encapsulated PtNPs, exhibit no cytotoxicity to RAW 264.7 cells at concentrations below 1000 μM platinum, highlighting the complex interactions of PtNPs with biological systems .

Experimental Studies

Deuterium Exchange Reaction:

- UMP and F-UMP Catalysis Orotidine 5′-monophosphate decarboxylase (ScOMPDC) catalyzes the exchange of the C-6 proton of UMP with deuterium from solvent D2O, resulting in UMP labeled with deuterium at C-6 .

- Stabilization of Vinyl Carbanions ScOMPDC stabilizes bound UMP and F-UMP vinyl carbanions, relative to the bound nucleotides, by at least 13 kcal/mol, which accelerates the decarboxylation of OMP .

- Spectroscopic Analysis 1H NMR spectroscopy is used to monitor the deuterium exchange, with chemical shifts referenced to HOD at 4.67 ppm .

Data Table: Biological and Therapeutic Potential of Platinum-Based Active Ingredients

Empirical Model for Ligand Structure

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

A notable reaction involving 6-cyanouridine is its nucleophilic substitution with alkyl Grignard reagents. In the presence of zinc(II) chloride as a catalyst, this reaction leads to the formation of 6-alkyluridines. This method is applicable to both sugar-protected and unprotected forms of this compound, providing a versatile approach to synthesizing various derivatives .

Hydrolysis Reactions

The hydrolysis of this compound and its derivatives has been extensively studied, particularly in the context of enzymatic catalysis. Research indicates that orotidine 5'-monophosphate decarboxylase (ODCase) significantly accelerates the hydrolysis of 6-cyano-uridine monophosphate (6-CN-UMP). The mechanism involves the Asp residue in ODCase acting as a general base, facilitating the conversion of 6-CN-UMP to barbiturate ribonucleoside monophosphate (BMP) .

Reaction Mechanisms

The proposed mechanisms for these reactions often involve nucleophilic attack at the carbon adjacent to the cyano group. For instance, studies have shown that α-halo and α-cyano pyridiniums undergo facile hydrolysis compared to their uracil counterparts, indicating a significant difference in reactivity due to structural variations .

Kinetic Data for Hydrolysis Reactions

| Compound | Rate Constant (s⁻¹) at pH 7.5 | Mechanism Description |

|---|---|---|

| Uracil Derivative | 1.6×10−9 |

text| Slow hydrolysis without enzymatic catalysis |

| 6-Cyanouracil | 4.7×10−10

| Enhanced hydrolysis via ODCase |

Properties

CAS No. |

68184-19-0 |

|---|---|

Molecular Formula |

C10H11N3O6 |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carbonitrile |

InChI |

InChI=1S/C10H11N3O6/c11-2-4-1-6(15)12-10(18)13(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,14,16-17H,3H2,(H,12,15,18)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

VKYNAGJTRLOIPG-ZOQUXTDFSA-N |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.